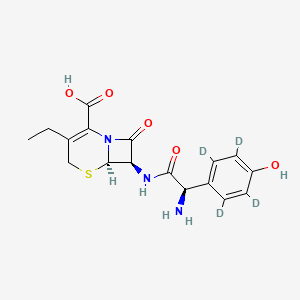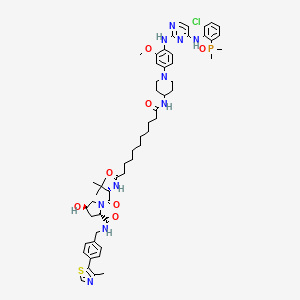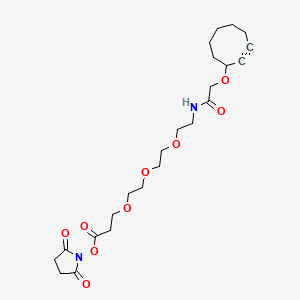
Cyclooctyne-O-amido-PEG3-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctyne-O-amido-PEG3-NHS ester is a valuable compound widely used in the biomedical industry for bioconjugation purposes. It acts as a versatile crosslinker for labeling and modification of biomolecules, such as proteins and antibodies. With its NHS ester functionality, it enables efficient and stable conjugation to primary amines. This compound finds applications in drug delivery systems, diagnostics, and targeted therapeutics, contributing to advancements in treating various diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG3-NHS ester involves multiple steps. The process typically starts with the preparation of cyclooctyne, which is then reacted with a PEG3 linker. The final step involves the introduction of the NHS ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. The specific details of the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctyne-O-amido-PEG3-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. Additionally, the cyclooctyne moiety can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used in bioconjugation .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include primary amines, azides, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the biomolecules being modified .
Major Products Formed
The major products formed from the reactions of this compound include amide-linked conjugates and triazole-linked conjugates. These products are used in various applications, including drug delivery and diagnostics .
Aplicaciones Científicas De Investigación
Cyclooctyne-O-amido-PEG3-NHS ester has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the efficient and selective conjugation of biomolecules.
Biology: Employed in the labeling and tracking of proteins and nucleic acids in live cells and animals.
Medicine: Utilized in the development of targeted therapeutics and drug delivery systems.
Industry: Applied in the production of diagnostic tools and bioconjugates for various industrial applications .
Mecanismo De Acción
The mechanism of action of Cyclooctyne-O-amido-PEG3-NHS ester involves its NHS ester group reacting with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for bioconjugation. The cyclooctyne moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which occur without the need for copper catalysts, thus avoiding potential biotoxicity .
Comparación Con Compuestos Similares
Cyclooctyne-O-amido-PEG3-NHS ester is unique due to its combination of cyclooctyne and NHS ester functionalities, which provide both efficient conjugation and bioorthogonal reactivity. Similar compounds include:
Cyclooctyne-O-NHS ester: Another cleavable linker used in antibody-drug conjugates.
Dibenzocyclooctyne (DBCO): Known for its high reaction activity in SPAAC reactions.
Aza-dibenzocyclooctyne (DIBAC): Used in bioorthogonal chemistry for efficient labeling and tracking of biomolecules .
This compound stands out due to its versatility and efficiency in bioconjugation applications, making it a valuable tool in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C23H34N2O9 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H34N2O9/c26-20(18-33-19-6-4-2-1-3-5-7-19)24-11-13-31-15-17-32-16-14-30-12-10-23(29)34-25-21(27)8-9-22(25)28/h19H,1-4,6,8-18H2,(H,24,26) |
Clave InChI |
KIKCWYVUHYCRPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


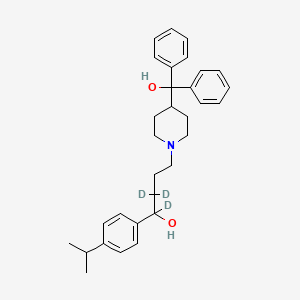
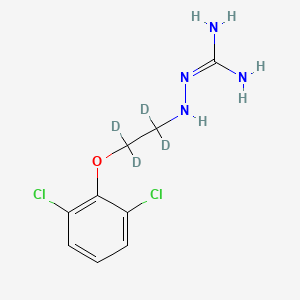


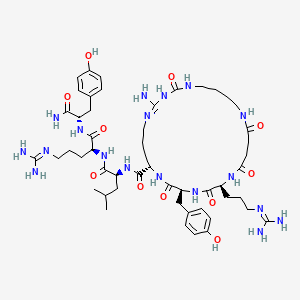
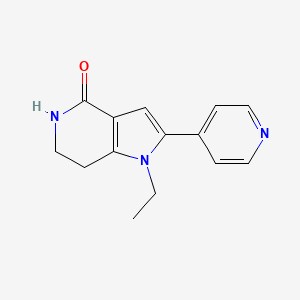
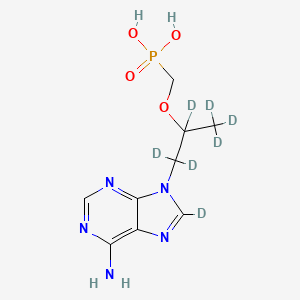

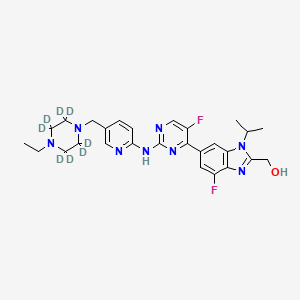
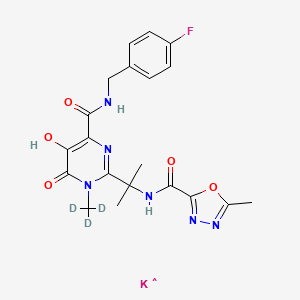
![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

